molecular formula C23H24N2O5 B2406824 ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859108-80-8

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2406824
CAS No.: 859108-80-8
M. Wt: 408.454
InChI Key: ARXJJTDXXSSQTQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule featuring a coumarin (chromen-2-one) core fused with a phenyl group at position 7 and a hydroxy substituent at position 4. The piperazine ring, linked via a methyl group at position 4 of the coumarin scaffold, is substituted with an ethyl carboxylate group. This structure combines the photophysical properties of coumarins with the flexibility of piperazine derivatives, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions and hydrogen bonding are critical .

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-2-29-23(28)25-10-8-24(9-11-25)15-17-12-22(27)30-21-14-18(20(26)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,26H,2,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJJTDXXSSQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromenyl intermediate.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Catalyst Use: Employing catalysts to accelerate reaction rates.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate exhibits various biological activities:

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. For instance, derivatives with similar structures have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals. Research has indicated that compounds with similar chromenone structures exhibit significant antioxidant activities, which may protect cells from oxidative stress .

Anticancer Potential

Preliminary studies have highlighted the anticancer potential of this compound. For example, in vitro assays have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells, leading to increased cell death compared to untreated controls . Molecular docking studies suggest favorable interactions with key targets involved in cancer progression, including EGFR and PI3K pathways .

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity of this compound.
    • Methodology: Disc diffusion method against various bacterial strains.
    • Results: Showed significant inhibition zones compared to control groups.
  • Antioxidant Activity Assessment:
    • Objective: To measure the free radical scavenging ability of the compound.
    • Methodology: DPPH assay conducted on different concentrations of the compound.
    • Results: The compound exhibited a dose-dependent increase in antioxidant activity.
  • Anticancer Activity Investigation:
    • Objective: To assess the cytotoxic effects on MCF-7 cells.
    • Methodology: MTT assay for cell viability and flow cytometry for apoptosis detection.
    • Results: Indicated a significant increase in apoptotic cells treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues in Piperazine-Coumarin Hybrids

The compound shares structural motifs with several piperazine-linked heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate Coumarin (chromen-2-one) 6-hydroxy, 7-phenyl, piperazine-ethyl carboxylate High polarity due to hydroxyl and carboxylate groups; potential UV/fluorescence activity N/A (Target)
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Quinazoline-2-thione 3-bromophenylmethyl, piperazine-ethyl carboxylate Enhanced electron-withdrawing effects from Br; moderate bioactivity (8.96% inhibition in screening)
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Quinazolin-4-one 4-chlorophenyl, piperazine-carboxamide Higher melting point (189.8–191.4°C) due to halogenated aryl group; 48.1% yield
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Phenoxyethyl-piperazine 2-chloro-6-methylphenoxy, 2-methoxyphenyl Improved solubility in acidic media; likely CNS activity due to methoxy and chloro groups

Key Observations :

  • Coumarin vs. Quinazoline Cores : The coumarin core in the target compound may confer stronger fluorescence compared to quinazoline derivatives, which are more electron-deficient .
  • Substituent Effects : Halogenated aryl groups (e.g., Cl, Br) increase melting points and lipophilicity but may reduce solubility. The ethyl carboxylate group in the target compound enhances water solubility relative to carboxamide analogues .
Stability and Reactivity
  • Degradation in Simulated Gastric Fluid : Piperazine derivatives with bulky tert-butyl carboxylates (e.g., compounds 1a and 1b) show instability in acidic conditions due to hydrolysis of the ester group . The ethyl carboxylate in the target compound may exhibit similar susceptibility, requiring formulation adjustments for oral bioavailability.
  • Synthetic Yields : Reductive amination strategies (e.g., NaBH3CN-mediated reactions) used for piperazine-linked compounds yield ~45–57% for halogenated derivatives, suggesting comparable synthetic challenges for the target compound .
Computational and Crystallographic Data
  • Crystallography : SHELX programs are widely used for refining piperazine-containing structures, highlighting the importance of hydrogen-bonding networks (e.g., N–H···O interactions) in stabilizing crystal lattices .
  • DFT Studies : Ethyl piperazine carboxylates exhibit planar conformations when conjugated to aromatic systems, as seen in spectroscopic analyses of Ni(II) and Zn(II) complexes .

Biological Activity

Ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H22N2O4
  • Molecular Weight : 378.428 g/mol

The structural features include a piperazine ring and a chromenone moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to a range of pharmacological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that derivatives of chromenone compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells . The mechanism involves the stabilization of the enzyme-DNA complex, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study published in European PMC demonstrated that chromenone derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Synthesis and Evaluation : Research conducted on related compounds highlighted their synthesis through various methods, including nucleophilic substitution reactions involving piperazine derivatives. These studies evaluated the biological activities through assays measuring cell viability and enzyme inhibition .
  • Comparative Analysis : A comparative study on similar compounds indicated that those containing the chromenone structure tend to have enhanced biological activities compared to non-chromenone analogs. This suggests that the chromenone moiety plays a crucial role in mediating these effects .

Data Summary Table

Biological ActivityMechanismReference
AnticancerTopoisomerase II inhibition
Anti-inflammatoryCytokine modulation
Enzyme inhibitionMetabolic pathway interference

Q & A

Basic: What synthetic methodologies are recommended for the preparation of ethyl 4-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperazine-1-carboxylate?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of the coumarin core (6-hydroxy-7-phenyl-2H-chromen-2-one) with a piperazine derivative via nucleophilic substitution or alkylation. For example, demonstrates alkylation using tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates .
  • Step 2 : Protection/deprotection strategies for reactive groups (e.g., tert-butyloxycarbonyl [Boc] for piperazine, as seen in ) to ensure regioselectivity .
  • Step 3 : Final esterification or carboxylation using ethyl chloroformate or similar reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural validation?

Answer:
Conflicts often arise from poor crystal quality or anisotropic displacement parameters. To address this:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) and ensure completeness > 95% ( recommends SHELX programs for refinement) .
  • Refinement : Apply restraints for disordered regions (e.g., phenyl or piperazine groups) using SHELXL’s AFIX commands. Validate hydrogen bonding patterns with graph-set analysis ( ) to confirm intermolecular interactions .
  • Cross-Validation : Compare results with spectroscopic data (e.g., NMR coupling constants for stereochemistry) to resolve ambiguities .

Basic: What analytical techniques are most effective for characterizing purity and stability?

Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for baseline separation of degradation products () .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (≤ 3 ppm error) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen to identify decomposition thresholds .

Advanced: How can researchers design experiments to investigate hydrogen-bonding interactions in this compound’s solid-state structure?

Answer:

  • Crystallographic Analysis : Use ORTEP ( ) to visualize anisotropic displacement ellipsoids and identify potential hydrogen-bond donors/acceptors (e.g., hydroxyl, carbonyl groups) .
  • Graph-Set Analysis : Apply Etter’s rules ( ) to classify motifs (e.g., R₂²(8) for dimeric interactions). Compare with Cambridge Structural Database (CSD) entries for analogous coumarin derivatives .
  • DFT Calculations : Optimize hydrogen-bond geometries using Gaussian or similar software to predict interaction energies and validate experimental observations .

Basic: What solvent systems are optimal for solubility testing in biological assays?

Answer:

  • Primary Solubility Screening : Use DMSO (≤1% v/v) for stock solutions due to the compound’s lipophilic coumarin-piperazine backbone.
  • Aqueous Buffers : For in vitro assays, prepare working solutions in PBS (pH 7.4) with Tween-80 (0.1%) or cyclodextrins to enhance solubility ( notes similar strategies for fluoroquinolone derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with substituted coumarin rings (e.g., halogenation at the 7-phenyl group, ) or piperazine N-alkylation ( ) to assess bioactivity trends .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with hydroxyl groups, π-π stacking with aromatic residues) .
  • In Vitro Screening : Prioritize enzyme inhibition assays (e.g., prolyl hydroxylase, ) to evaluate therapeutic potential .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/powder handling ( highlights risks of skin/eye irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?

Answer:

  • Assay Standardization : Include positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability (MTT assay).
  • Data Triangulation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50). emphasizes using reference standards for quantitative comparisons .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability and identify outliers .

Basic: What spectroscopic techniques are recommended for confirming the ester linkage in this compound?

Answer:

  • ¹³C NMR : Look for the carbonyl signal at ~165–170 ppm (ester C=O) and the adjacent oxygenated carbon (C-O) at ~60–70 ppm .
  • IR Spectroscopy : Confirm ester C=O stretching at ~1740 cm⁻¹ and absence of free carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

Advanced: What strategies can mitigate racemization during the synthesis of chiral analogs?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-piperazine derivatives ( ) to enforce stereocontrol during alkylation .
  • Low-Temperature Reactions : Conduct coupling steps at –20°C to minimize epimerization () .
  • Chiral HPLC : Monitor enantiomeric excess with a Chiralpak AD-H column and hexane/isopropanol gradients .

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